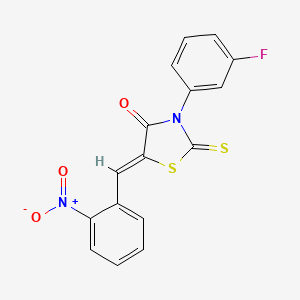![molecular formula C18H14ClF3N8O2 B11693357 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2E)-2-(2-クロロ-5-ニトロベンジリデン)ヒドラジニル]-N-メチル-N’-[3-(トリフルオロメチル)フェニル]-1,3,5-トリアジン-2,4-ジアミンは、トリアジン環、ヒドラジニル基、クロロ基、ニトロ基、トリフルオロメチル基などの様々な置換基を含む独特の構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
6-[(2E)-2-(2-クロロ-5-ニトロベンジリデン)ヒドラジニル]-N-メチル-N’-[3-(トリフルオロメチル)フェニル]-1,3,5-トリアジン-2,4-ジアミンの合成は、一般的に以下の複数のステップからなるプロセスで行われます。
ヒドラゾン中間体の生成: 反応は、2-クロロ-5-ニトロベンズアルデヒドとヒドラジン水和物の縮合から始まり、ヒドラゾン中間体が生成されます。このステップは、通常、エタノール溶媒中で還流条件下で行われます。
トリアジンへの環化: 次に、ヒドラゾン中間体は、トリエチルアミンなどの塩基の存在下でシアヌル酸クロリドと反応させます。この環化反応により、トリアジン環が形成されます。
置換反応: 最後のステップは、求核置換反応によって、N-メチル基とN’-[3-(トリフルオロメチル)フェニル]基を導入することです。これらの反応は、通常、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、制御された温度条件下で行われます。
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるための前述の合成経路の最適化が含まれる場合があります。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にヒドラジニル基で酸化反応を起こし、対応する酸化物を生成する可能性があります。
還元: 還元反応は、適切な条件下でニトロ基をアミノ基に変換することが可能です。
置換: この化合物は、特にトリアジン環と芳香族置換基で、様々な置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、通常、塩基の存在下で、置換反応に使用できます。
主な生成物
酸化: 酸化物やその他の酸素化誘導体の生成。
還元: アミノ誘導体の生成。
置換: 様々な置換トリアジン誘導体の生成。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、新しい反応機構の探求と、新しい合成方法の開発を可能にします。
生物学
生物学研究では、化合物の生物活性分子の可能性が調査されています。その構造的特徴は、生物学的標的との相互作用の可能性を示唆しており、創薬および開発の候補となっています。
医学
この化合物の潜在的な医学的応用には、抗菌剤、抗癌剤、抗炎症剤としての使用が含まれます。様々な治療的状況におけるその有効性と安全性を調べるための研究が進行中です。
産業
工業的な応用では、この化合物は、ポリマーやコーティングなどの高度な材料の開発に使用されます。その独特の化学的特性は、これらの材料の性能と耐久性に貢献しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted triazines: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its triazine ring is a common motif in many pharmaceuticals, and its functional groups can be modified to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
作用機序
6-[(2E)-2-(2-クロロ-5-ニトロベンジリデン)ヒドラジニル]-N-メチル-N’-[3-(トリフルオロメチル)フェニル]-1,3,5-トリアジン-2,4-ジアミンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、その他のタンパク質などがあります。この化合物の構造的特徴により、これらの標的に結合し、その活性を調節することが可能となり、様々な生物学的効果をもたらします。関与する正確な経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- 6-[(2E)-2-(2-クロロベンジリデン)ヒドラジニル]-N-メチル-N’-[3-(トリフルオロメチル)フェニル]-1,3,5-トリアジン-2,4-ジアミン
- 6-[(2E)-2-(2-ニトロベンジリデン)ヒドラジニル]-N-メチル-N’-[3-(トリフルオロメチル)フェニル]-1,3,5-トリアジン-2,4-ジアミン
- 6-[(2E)-2-(2-クロロ-5-ニトロベンジリデン)ヒドラジニル]-N-メチル-N’-[3-(メチル)フェニル]-1,3,5-トリアジン-2,4-ジアミン
独自性
6-[(2E)-2-(2-クロロ-5-ニトロベンジリデン)ヒドラジニル]-N-メチル-N’-[3-(トリフルオロメチル)フェニル]-1,3,5-トリアジン-2,4-ジアミンの独自性は、特定の化学的および生物学的特性を与える置換基の組み合わせにあります。
特性
分子式 |
C18H14ClF3N8O2 |
|---|---|
分子量 |
466.8 g/mol |
IUPAC名 |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H14ClF3N8O2/c1-23-15-26-16(25-12-4-2-3-11(8-12)18(20,21)22)28-17(27-15)29-24-9-10-7-13(30(31)32)5-6-14(10)19/h2-9H,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
InChIキー |
HXVHFTDTEIUGHJ-PGGKNCGUSA-N |
異性体SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
正規SMILES |
CNC1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
![ethyl 4-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11693366.png)

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11693387.png)
